molecular formula C17H20FN3O2 B2676795 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide CAS No. 1049440-86-9

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

Cat. No. B2676795
M. Wt: 317.364
InChI Key: IGJHUSUXLRQWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1. Inhibition of Human Equilibrative Nucleoside Transporters

  • Summary of Application: This compound, also referred to as FPMINT, has been investigated as an inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .
  • Methods of Application: The study used nucleoside transporter-deficient PK15NTD cells stably expressing ENT1 and ENT2. FPMINT was found to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .
  • Results or Outcomes: The IC50 value of FPMINT for ENT2 was 5-10-fold less than for ENT1, and FPMINT could not be displaced with excess washing. Kinetic studies revealed that FPMINT reduced Vmax of [3H]uridine transport in ENT1 and ENT2 without affecting KM .

2. Structure-Activity Relationship Studies

  • Summary of Application: A series of FPMINT analogues were screened to study their structure-activity relationship .
  • Methods of Application: Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models .
  • Results or Outcomes: The results of the [3H]uridine uptake study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .

Safety And Hazards

There is no specific information available about the safety and hazards associated with this compound1.


Future Directions

Given the lack of information about this compound, future research could focus on its synthesis, characterization, and potential applications. This could include studying its physical and chemical properties, its reactivity, and potential biological activity1.


Please note that this analysis is based on the limited information available and may not be completely accurate or comprehensive. For a more detailed analysis, it would be necessary to conduct laboratory experiments or consult a specialist in the field.


properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJHUSUXLRQWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

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